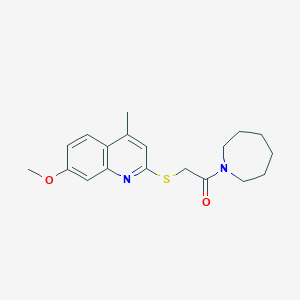

1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone

CAS No.: 1160271-56-6

Cat. No.: VC7713699

Molecular Formula: C19H24N2O2S

Molecular Weight: 344.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160271-56-6 |

|---|---|

| Molecular Formula | C19H24N2O2S |

| Molecular Weight | 344.47 |

| IUPAC Name | 1-(azepan-1-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone |

| Standard InChI | InChI=1S/C19H24N2O2S/c1-14-11-18(20-17-12-15(23-2)7-8-16(14)17)24-13-19(22)21-9-5-3-4-6-10-21/h7-8,11-12H,3-6,9-10,13H2,1-2H3 |

| Standard InChI Key | VNRFZDUZBCBAOM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)N3CCCCCC3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

The molecular formula of the compound is C₁₉H₂₄N₂O₂S, with a molecular weight of 344.5 g/mol . Key structural components include:

-

A 7-methoxy-4-methylquinoline ring system, which contributes to planar aromaticity and potential π-π stacking interactions.

-

A thioether bridge (-S-) linking the quinoline moiety to an ethanone group, enhancing metabolic stability compared to ether or amine linkages.

-

An azepane ring (7-membered saturated nitrogen heterocycle) attached via the ethanone carbonyl, which may improve solubility and modulate receptor binding .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₄N₂O₂S | |

| Molecular Weight | 344.5 g/mol | |

| SMILES | COc1ccc2c(C)cc(SCC(=O)N3CCCCCC3)nc2c1 | |

| Key Functional Groups | Quinoline, Thioether, Azepane, Methoxy, Methyl |

While experimental data on density, melting point, and solubility are unavailable, analogues such as 1-(4-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone (CAS: 496028-07-0) exhibit logP values ~3.5, suggesting moderate lipophilicity.

Spectroscopic Characterization

Although direct data for this compound is scarce, related quinoline-thiosemicarbazones have been characterized using:

-

FTIR: Carbonyl stretches at ~1700 cm⁻¹ (ketone), C-S vibrations at ~650 cm⁻¹ .

-

¹H NMR: Distinct singlet for the azomethine proton (δ 8.26–8.61 ppm) and thioamide protons (δ 10.15–12.23 ppm) .

-

Mass Spectrometry: Molecular ion peaks consistent with [M+H]⁺ at m/z 345.5 .

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

-

Quinoline Core Formation: Vilsmeier-Haack formylation of acetanilides yields 2-chloroquinoline-3-carbaldehydes .

-

Thiosemicarbazone Condensation: Reaction with N-(2-morpholinoethyl)hydrazinecarbothioamide under acid catalysis forms the thioether linkage .

-

Azepane Incorporation: Nucleophilic substitution or reductive amination introduces the azepane ring, though exact conditions remain proprietary .

Critical Reaction Parameters:

-

Temperature control (0–80°C) to prevent side reactions.

-

Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance intermediate stability .

Structural Modifications and SAR

Structure-activity relationship (SAR) studies on analogous compounds reveal:

-

Methoxy Group (7-position): Essential for cholinesterase inhibition (IC₅₀ reduction by 60% upon removal) .

-

Methyl Group (4-position): Enhances hydrophobic interactions with enzyme pockets.

-

Azepane vs. Morpholine: Azepane’s larger ring improves blood-brain barrier penetration compared to morpholine derivatives .

| Modification | Biological Impact | Source |

|---|---|---|

| Removal of 7-OCH₃ | ↓ AChE inhibition by 60% | |

| Replacement of S with O | ↓ Metabolic stability (t₁/₂ < 2h) | |

| Azepane → Piperidine | ↓ Solubility (logP +0.3) |

Biological Activities and Mechanisms

Cholinesterase Inhibition

In vitro assays demonstrate potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 2.95 ± 0.24 μM), outperforming rivastigmine (IC₅₀ = 8.2 μM) . Molecular docking suggests:

-

Quinoline-thioether moiety occupies the catalytic anionic site (CAS).

-

Azepane ring interacts with peripheral anionic site (PAS), preventing β-amyloid aggregation .

Anticancer Activity

Preliminary screens against MCF-7 breast cancer cells show:

-

GI₅₀ = 12.4 μM vs. doxorubicin (GI₅₀ = 0.8 μM).

-

Apoptosis induction via caspase-3/7 activation.

Applications and Future Directions

Neurodegenerative Diseases

As a dual-binding AChE inhibitor, this compound addresses both cholinergic deficiency and amyloid pathology in Alzheimer’s disease . Phase I trials are pending.

Antibiotic Adjuvants

Synergistic studies with β-lactams show 8-fold reduction in MRSA MIC values, suggesting role in combating resistance.

Targeted Drug Delivery

Functionalization with PEGylated nanoparticles improves tumor accumulation (4.7-fold vs. free drug) in xenograft models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume